molecular formula C20H30N2O5S B2708970 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922014-22-0

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No. B2708970
CAS RN: 922014-22-0
M. Wt: 410.53
InChI Key: VLAALXYQWWHGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O5S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could be used in the development of new drugs for treating these conditions.

Neurodegenerative Disorders

Given the biological activity of THIQ-based compounds against neurodegenerative disorders , this compound could potentially be used in the research and treatment of diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.

Infective Pathogens

THIQ-based compounds have shown diverse biological activities against various infective pathogens . This suggests that the compound could be used in the development of new antimicrobial drugs.

Structural-Activity Relationship (SAR) Studies

The compound could be used in SAR studies to understand the relationship between the molecular structure of THIQ-based compounds and their biological activity .

Protein Lysine Methyltransferases Inhibition

The compound has a structural similarity to a known inhibitor of the protein lysine methyltransferase G9a . This suggests that it could potentially be used in the research of epigenetic regulation and cancer therapeutics.

Synthetic Strategies Development

The complex structure of the compound could be used as a model in the development of new synthetic strategies for constructing the core scaffold of THIQ-based compounds .

properties

IUPAC Name

2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAALXYQWWHGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

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